Cyclopentolate hydrochloride
Overview
Description
Cyclopentolate hydrochloride is a synthetic anticholinergic compound primarily used in ophthalmology. It is known for its ability to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are essential for diagnostic procedures such as eye examinations . This compound is a tertiary amine and functions by blocking muscarinic receptors in the eye, thereby preventing the eye from accommodating for near vision .
Mechanism of Action
Target of Action
Cyclopentolate hydrochloride primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the size of the pupil and the shape of the lens .
Mode of Action
As an anti-muscarinic agent , this compound blocks the muscarinic receptors, thereby inhibiting the action of acetylcholine . This results in the relaxation of the sphincter of the iris and the ciliary muscles . By blocking these receptors, this compound produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as a muscarinic antagonist, this compound inhibits the action of acetylcholine, a neurotransmitter in the cholinergic pathway . This inhibition affects the regulation of the pupil size and lens shape, leading to mydriasis and cycloplegia .
Pharmacokinetics
When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes . Recovery usually occurs within 24 hours .
Result of Action
The primary molecular and cellular effects of this compound’s action are mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye) . These effects facilitate ophthalmic examinations and diagnostic testing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises . Furthermore, patients may be more light-sensitive than normal during the period of dilation and may notice blurred vision .
Biochemical Analysis
Biochemical Properties
Cyclopentolate Hydrochloride is an anti-muscarinic in the same class as atropine and scopolamine . It blocks the muscarinic receptors in the muscles of the eye . These receptors are involved in controlling the pupil size and the shape of the lens .
Cellular Effects
This compound induces relaxation of the sphincter of the iris and the ciliary muscles . When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect .
Molecular Mechanism
The molecular mechanism of this compound involves blocking muscarinic receptors, which leads to dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Temporal Effects in Laboratory Settings
The cycloplegic and mydriatic effects of this compound are slower in onset and longer in duration in patients who have dark pigmented irises . Recovery usually occurs within 24 hours .
Metabolic Pathways
As an anticholinergic, it is known to interact with muscarinic receptors .
Transport and Distribution
It is known to act on the muscles of the eye, particularly the sphincter of the iris and the ciliary muscles .
Subcellular Localization
Given its role as an anticholinergic, it is likely to interact with muscarinic receptors located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclopentolate hydrochloride involves several steps. The synthesis begins with phenylacetic acid, which reacts with ketocyclopentane to form 2-(1-hydroxycyclopentyl)phenylacetic acid . This intermediate undergoes a substitution reaction with dimethylamino ethyl chloride hydrochlorate in the presence of anhydrous potassium carbonate and ethyl acetate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and solvents, ensuring high yield and purity. The intermediate compounds are purified using recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Cyclopentolate hydrochloride primarily undergoes substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Substitution Reaction: Dimethylamino ethyl chloride hydrochlorate is used as a reagent in the presence of anhydrous potassium carbonate and ethyl acetate.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60°C) to ensure complete conversion of the intermediate to the final product.
Major Products: The major product of these reactions is this compound itself, which is obtained in high yield and purity through careful control of reaction conditions and purification steps .
Scientific Research Applications
Cyclopentolate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclopentolate hydrochloride is often compared with other antimuscarinic agents used in ophthalmology:
Scopolamine: Scopolamine has similar effects to this compound but is less commonly used due to its broader systemic effects.
This compound is unique in its balance of rapid onset and moderate duration of action, making it particularly useful for routine eye examinations .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
Record name | Cyclopentolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentolate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentolate hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclopentolate hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopentolate hydrochloride exert its effects on the eye?
A1: this compound is an anticholinergic agent that blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors. In the eye, this blockade primarily affects the muscarinic receptors in the sphincter muscle of the iris and the ciliary muscle. [] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). []
Q2: What are the downstream effects of this compound's action on the iris and ciliary muscle?
A2: By blocking acetylcholine's action on the iris sphincter muscle, this compound prevents muscle contraction, leading to pupil dilation. This effect is crucial for ophthalmic examinations as it allows for better visualization of the internal eye structures. [, , ] Similarly, by affecting the ciliary muscle, it temporarily paralyzes accommodation, which is essential for accurate refractive error measurement, particularly in children who can accommodate strongly. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C17H25NO3·HCl, and its molecular weight is 327.85 g/mol. []
Q4: Has the stability of this compound in different formulations been studied?
A4: Yes, research has investigated the stability of this compound in different packaging and formulations. One study found that a preoperative cataract surgery gel containing this compound remained stable for 60 days when packaged in polycarbonate syringes and stored protected from light at both controlled ambient and refrigerated conditions. []
Q5: How long does it take for this compound to induce maximal cycloplegia?
A5: Research using an objective measure of accommodation found that maximum cycloplegia occurs approximately 10 minutes after instillation of 1% this compound in individuals with light irides. Individuals with darker irides may require 30-40 minutes for maximum cycloplegia. []
Q6: How long do the effects of this compound last?
A6: The duration of this compound's effects can vary depending on factors like dosage and individual response. In one study on dogs, pupillary dilation returned to pre-instillation size after 72 hours. []
Q7: Is there a difference in the time course of cycloplegia and mydriasis induced by this compound?
A7: Yes, studies show that the time courses for cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation) are not identical. While pupil dilation may be evident sooner, maximum cycloplegia might take longer to achieve. []
Q8: What is the efficacy of this compound compared to other cycloplegic agents like tropicamide and atropine?
A9: Several studies have compared the cycloplegic and mydriatic effects of this compound to tropicamide and atropine. While atropine generally has a stronger and longer-lasting effect, this compound and tropicamide demonstrate comparable efficacy in many cases, particularly for shorter procedures. [, , , ]
Q9: Are there any known adverse effects associated with this compound use?
A11: While generally considered safe, this compound, like many medications, can cause side effects. Transient stinging upon instillation is common. [] Rarely, more serious systemic side effects like behavioral changes and psychosis have been reported, particularly in children. [, , , , ]
Q10: What analytical methods are used to determine the concentration of this compound in pharmaceutical preparations?
A12: Several analytical methods have been developed for the determination of this compound in pharmaceutical preparations. These include spectrophotometric methods, based on the formation of colored complexes, and chromatographic methods such as high-performance liquid chromatography (HPLC). [, , , ]
Q11: What is the principle behind the spectrophotometric determination of this compound?
A13: Spectrophotometric methods utilize the ability of this compound to form colored complexes with specific reagents. For example, when treated with Folin-Ciocalteu reagent in an alkaline environment, this compound produces a greenish-blue colored species with maximum absorbance at 733 nm. This absorbance can be correlated to the concentration of this compound using a calibration curve. []
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